REACTION_CXSMILES
|
BrC1C=C(F)C=C2C=1O[C@@H]([CH2:12][O:13][S:14]([C:17]1[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][CH:18]=1)(=[O:16])=[O:15])C=C2.COC1C=CC=CC=1B(O)O.C(=O)([O-])[O-].[K+].[K+].O>O1CCOCC1.CC1C=CC=CC=1[P](C1C=CC=CC=1C)([Pd](Cl)(Cl)[P](C1=C(C)C=CC=C1)(C1C=CC=CC=1C)C1C=CC=CC=1C)C1C=CC=CC=1C>[CH3:23][C:20]1[CH:21]=[CH:22][C:17]([S:14]([O:13][CH3:12])(=[O:16])=[O:15])=[CH:18][CH:19]=1 |f:2.3.4,^1:55,66|
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Name
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(R)-(8-bromo-6-fluoro-2H-chromen-2-yl)methyl-4-methylbenzenesulfonate
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Quantity
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0.4 g
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Type
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reactant
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Smiles
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BrC=1C=C(C=C2C=C[C@@H](OC12)COS(=O)(=O)C1=CC=C(C=C1)C)F
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Name
|
|
Quantity
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0.44 g
|
Type
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reactant
|
Smiles
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COC1=C(C=CC=C1)B(O)O
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Name
|
|
Quantity
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0.33 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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2 mL
|
Type
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reactant
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Smiles
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O
|
Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
|
|
Quantity
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23 mg
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Type
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catalyst
|
Smiles
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CC1=C([P](C2=C(C)C=CC=C2)([Pd]([P](C3=C(C)C=CC=C3)(C4=C(C)C=CC=C4)C(C=CC=C5)=C5C)(Cl)Cl)C6=C(C)C=CC=C6)C=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
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The cooled reaction mixture
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Type
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CUSTOM
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Details
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was then partitioned between ethyl acetate (100 mL) and 2.0 M aqueous sodium hydroxide (100 mL)
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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WASH
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Details
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washed with water (100 mL) and saturated brine (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
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concentrated under reduced pressure
|
Type
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CUSTOM
|
Details
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Purification by flash chromatography
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Name
|
|
Type
|
product
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Smiles
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CC1=CC=C(C=C1)S(=O)(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |